molecular formula C21H18F2N2OS B607097 DHQZ 36

DHQZ 36

カタログ番号: B607097
分子量: 384.4 g/mol
InChIキー: SVXVTSKHYHQIPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DHQZ 36は、逆行性輸送の強力な阻害剤であり、顕著な抗寄生虫活性で知られています。特に、リーシュマニア症の原因となる寄生虫であるリーシュマニア・アマゾネンシスに対して効果的です。 この化合物は、この寄生虫によるマクロファージの感染を阻害する上で有望な結果を示しており、寄生虫学研究において貴重なツールとなっています .

準備方法

合成経路と反応条件: DHQZ 36の合成には、2,3-ジヒドロキナゾリン-4-オンの不斉合成が含まれます。このプロセスは、N-Bocイミンと2-アミノ安息香酸アミドの分子内アミド化を通じて、ポリマー担持BINOL誘導体リン酸によって触媒されます。 この反応は、最大96%のエナンチオマー過剰率でDHQZを生成します .

工業的製造方法: this compoundの工業的製造は、環境に優しい方法を用いて行うことができます。その一例として、2-アミノ安息香酸アミドとアルデヒドを、再生可能なメソポーラスゼオライトH-BEA触媒上で縮合させる方法があります。 このグリーンなプロトコルは、水溶媒とゼオライト固体酸触媒を使用しており、環境に優しいアプローチとなっています .

3. 化学反応解析

反応の種類: this compoundは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなハロゲン置換DHQZ誘導体が含まれ、それらはユニークな薬理学的特性を示します .

4. 科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions: DHQZ 36 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various halogen-substituted derivatives of DHQZ, which exhibit unique pharmacological properties .

科学的研究の応用

Efficacy Against Viral Infections

  • Polyomavirus Infections :
    • DHQZ 36 has shown a significant ability to inhibit infections caused by human and monkey polyomaviruses. Studies indicate that it has a potency improvement of approximately 6.7 times over its parent compound, Retro-2 cycl, in blocking viral entry into cells .
    • The compound effectively reduces the co-localization signals of viruses within treated cells, demonstrating its potential as a therapeutic agent against viral infections .
  • Human Papillomavirus :
    • Similar to its effects on polyomaviruses, this compound also exhibits inhibitory properties against human papillomavirus type 16. This virus is associated with various cancers, making this compound a candidate for further development in cancer prevention strategies .

Applications in Parasitology

This compound has also been evaluated for its effectiveness against parasitic infections, particularly those caused by Leishmania species.

  • Leishmania Infections :
    • In vitro studies have demonstrated that this compound significantly reduces the size of parasitophorous vacuoles (LPVs) within macrophages infected with Leishmania amazonensis. At concentrations as low as 5 μM, substantial reductions in parasite numbers were observed .
    • The compound's efficacy is further highlighted by its ability to decrease parasite protein secretion by over 40% and reverse the suppression of interleukin-6 (IL-6) release in infected cells .

Comparative Studies and Structure-Activity Relationships

Research has established structure-activity relationships (SAR) for this compound, comparing it with other analogs such as this compound.1. These studies indicate that specific structural modifications enhance the compound's potency against both viral and parasitic targets:

CompoundTarget PathogenEC50 (μM)Key Structural Features
This compoundLeishmania amazonensis13.63 ± 2.58Ethyl-thiophene at C2, 4-fluorobenzyl at N3
This compound.1Leishmania spp.TBDFused thiophene-thiazole at C2

These findings suggest that fine-tuning the chemical structure can lead to more effective treatments for infectious diseases .

Case Studies and Clinical Implications

While extensive clinical trials are still needed to fully assess the therapeutic potential of this compound, preliminary findings support its use as a novel treatment strategy for viral and parasitic infections:

  • Case Study Insights : Research involving animal models has indicated that compounds like this compound can significantly reduce infection rates and improve immune responses when administered during early stages of infection .
  • Future Directions : Ongoing studies aim to explore combination therapies involving this compound with other antiretroviral or antiparasitic agents to enhance efficacy and minimize resistance development.

作用機序

DHQZ 36は、細胞内の逆行性輸送を阻害することで効果を発揮します。寄生虫保有空胞のサイズとマクロファージあたりの寄生虫数を大幅に減少させます。また、リーシュマニア感染によって誘発されるインターロイキン-6の分泌抑制を逆転させます。 これらの作用は、寄生虫の増殖と感染の効率的な阻害をもたらします .

類似化合物:

比較: this compoundとその類似体this compound.1は、リーシュマニア感染の制御において、レトロ-2よりも効果的です。 これらは、より低い有効濃度(EC50)を示し、無菌培養でリーシュマニア寄生虫を殺すことができます。これは、治療用化合物の望ましい特性です . This compoundとその類似体におけるユニークな構造的修飾は、それらの有効性を高め、親化合物レトロ-2よりも優れています .

類似化合物との比較

生物活性

DHQZ 36 is a synthetic compound that has garnered attention due to its biological activity, particularly as an inhibitor of retrograde trafficking in cells. This compound is structurally related to Retro-2, a known retrograde trafficking inhibitor, and has shown promise in combating infections caused by Leishmania species, particularly Leishmania amazonensis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting Leishmania infections, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by a dihydroquinazolin-4-one core structure. Its design was aimed at enhancing the potency of retrograde trafficking inhibition compared to its parent compound, Retro-2. Notably, this compound features specific substituents that contribute to its biological activity:

  • Ethyl-thiophene at C2 position
  • 4-fluorobenzyl substituent at N3 position

These modifications are critical for its enhanced efficacy against various pathogens and toxins that exploit the retrograde transport pathway within host cells.

The primary mechanism through which this compound exerts its effects is by disrupting the retrograde transport machinery in mammalian cells. This transport pathway is essential for the entry of certain toxins and pathogens into cells. By inhibiting this pathway, this compound prevents:

  • The trafficking of Shiga toxin and ricin into the cytosol.
  • The infection process of DNA viruses like polyomavirus and papillomavirus.

This disruption leads to a reduction in pathogen viability and alters the dynamics of host-pathogen interactions.

Efficacy Against Leishmania

Recent studies have demonstrated that this compound exhibits significant anti-Leishmania activity. In vitro assays revealed:

  • EC50 Value : The effective concentration for 50% inhibition (EC50) against Leishmania amazonensis was found to be 13.63 μM , indicating a potent effect on parasite viability .
  • Leishmania-Cidal Activity : Unlike Retro-2, which is static against Leishmania, this compound shows a cidal effect, meaning it actively kills the parasites rather than merely inhibiting their growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in various contexts:

  • Inhibition of Leishmania Infection :
    • Infected macrophages treated with this compound showed significantly reduced parasite burden compared to untreated controls. The treatment resulted in tighter parasitophorous vacuoles (LPVs) with fewer parasites present .
  • Impact on Cytokine Release :
    • Treatment with this compound reversed the suppression of IL-6 release induced by Leishmania in macrophages after LPS activation, suggesting a potential role in modulating immune responses during infection .
  • Comparative Studies :
    • In comparative studies with other analogs like this compound.1, it was noted that while both compounds were effective, this compound exhibited unique structural advantages that contributed to its biological activity .

Summary of Findings

Study FocusKey Findings
Anti-Leishmania ActivityEC50 = 13.63 μM; cidal effect observed
Cytokine ModulationReversal of IL-6 suppression
Structural InsightsEnhanced potency due to specific substituents

特性

IUPAC Name

2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXVTSKHYHQIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DHQZ 36
Reactant of Route 2
DHQZ 36
Reactant of Route 3
DHQZ 36
Reactant of Route 4
DHQZ 36
Reactant of Route 5
DHQZ 36
Reactant of Route 6
Reactant of Route 6
DHQZ 36

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。